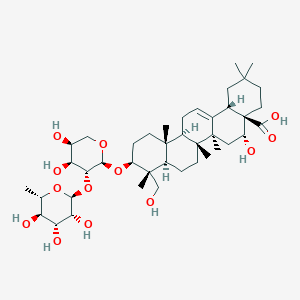

Glycoside L-F2

Description

Contextualization within Natural Product Chemistry

Glycoside L-F2 is an example of a triterpene glycoside that has been isolated from natural sources. Specifically, it has been found in the leaves of Hedera canariensis Willd., commonly known as Algerian ivy. chemfaces.com The isolation and structural elucidation of such compounds are fundamental steps in natural product chemistry research.

Significance of Glycosides in Biological Systems and Chemical Research

Glycosides play crucial roles in living organisms. In plants, they often function as storage forms of inactive chemicals that can be activated by enzymatic hydrolysis, releasing the biologically active aglycone. walshmedicalmedia.comiomcworld.com This mechanism is involved in defense against herbivores and pathogens, as well as in regulating plant growth and development. walshmedicalmedia.comiomcworld.comresearchgate.netresearchgate.netnih.gov In animals and humans, glycosylation is often involved in the detoxification and elimination of substances. walshmedicalmedia.comiomcworld.com Beyond these roles, glycosides are involved in essential biological processes such as cell signaling, energy storage, and the biosynthesis of complex carbohydrates like polysaccharides, glycoproteins, and glycolipids. numberanalytics.com

In chemical research, glycosides are significant for several reasons. Their complex structures present challenges and opportunities in organic synthesis, driving the development of new glycosylation methods. acs.orgtandfonline.comrsc.org Furthermore, many glycosides possess valuable biological activities, making them important leads or scaffolds for drug development. nih.govnumberanalytics.comtandfonline.com The study of glycosides and the enzymes that synthesize or hydrolyze them (glycosyltransferases and glycosidases) is crucial for understanding carbohydrate biochemistry and for developing therapeutic strategies targeting these pathways. numberanalytics.comresearchgate.net Glycosides and their synthetic analogs are also utilized as tools to probe biological systems and study molecular interactions. rsc.orgresearchgate.net

Overview of Current Research Trajectories on this compound

Current research trajectories involving this compound, and related F2-type glycosides, appear to focus on their isolation, structural characterization, and investigation of their biological properties. The identification of this compound from Hedera canariensis highlights research into the phytochemical constituents of medicinal plants. chemfaces.com

While "this compound" refers to a specific compound, the term "F2-type glycosides" is also used in research to denote glycosides with a particular structural feature or isolated from specific sources. For instance, "F2-type" flavonol glycosides, characterized by a 7-rhamnosylated structure, have been studied for their role in aluminium tolerance and lateral root formation in tea plants (Camellia sinensis). researchgate.netresearchgate.net Another example is Momordicoside F2, a cucurbitane-type triterpene glycoside isolated from Momordica charantia. nih.gov This suggests that "F2" can be a descriptor used within different classes of glycosides, indicating either a specific compound or a structural subtype.

Research findings related to this compound itself, as a triterpene glycoside from Hedera canariensis, would typically involve detailed spectroscopic analysis to confirm its structure (caulophyllogenin 3-O-α-L-rhamnopyranosyl-(1→2)-O-α-L-arabinopyranoside). chemfaces.com Subsequent research trajectories would likely explore its potential biological activities, building on the known bioactivities of other triterpene glycosides, which include cytotoxic, antifungal, antiviral, and hemolytic properties, among others. nih.govnih.gov The study of F2-type flavonol glycosides in tea plants exemplifies a research trajectory focused on the physiological roles of specific glycoside subtypes in plant adaptation and development. researchgate.netresearchgate.net Research on other F2-designated glycosides, like Momordicoside F2, points towards investigations into their potential therapeutic effects, such as antiproliferative or hypoglycemic activities, common areas of research for natural product glycosides. nih.gov

Detailed research findings on this compound's specific biological activities or further applications were not extensively detailed in the provided search results beyond its isolation and structural characterization. However, the context of its origin from Hedera canariensis and its classification as a triterpene glycoside suggest potential avenues for future pharmacological research, aligning with the broader research trajectories for natural product glycosides which include exploring their potential as therapeutic agents. nih.govnumberanalytics.comtandfonline.com

Here is a table summarizing some of the glycosides mentioned and their sources:

| Compound Name | Source | Classification (if specified) |

| This compound | Hedera canariensis | Triterpene glycoside |

| Ginsenoside F2 | Panax species, Aralia elata | Ginsenoside, Tetracyclic triterpenoid, beta-D-glucoside |

| Icariside F2 | Camellia sinensis, Atractylodes japonica | Glycoside |

| Momordicoside F2 | Momordica charantia | Cucurbitane-type triterpene glycoside |

| F2-type flavonol glycosides | Camellia sinensis | Flavonol glycoside (7-rhamnosylated) |

Further research would be needed to fully elucidate the biological profile and potential applications of this compound, building upon its identification as a natural product from Hedera canariensis.

Structure

2D Structure

Properties

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-28(45)30(47)31(48)33(52-20)54-32-29(46)23(43)18-51-34(32)53-27-11-12-37(4)24(38(27,5)19-42)10-13-39(6)25(37)9-8-21-22-16-36(2,3)14-15-41(22,35(49)50)26(44)17-40(21,39)7/h8,20,22-34,42-48H,9-19H2,1-7H3,(H,49,50)/t20-,22-,23-,24+,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRCLQVFCBYALB-XMQPJTDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Source Identification Methodologies for Glycoside L F2

Plant Material Collection and Authentication Procedures

The initial step in isolating glycoside L-F2 involves the careful collection of plant material from its identified sources. For instance, the roots of Sanguisorba officinalis have been specified as a source chemfaces.com. Another study mentions the use of leaves from Hedera canariensis Willd. chemfaces.com. Proper authentication of the plant material is crucial to ensure the correct species is used, which is typically performed by a botanist, and a voucher specimen is often deposited in a herbarium phcog.com.

Extraction Techniques from Biological Matrices

Following collection, the target glycoside is extracted from the plant matrix. Glycosides are generally soluble in polar solvents such as water, alcohol, or acetone, and less soluble in ether uoanbar.edu.iq. Common extraction methods for glycosides from plants include maceration, hot water extraction, or extraction with hot alcohol uoanbar.edu.iquoanbar.edu.iq. The plant tissue may be treated with steam or extracted with hot water or hot alcohol to inactivate enzymes that could hydrolyze the glycoside uoanbar.edu.iq. The Stas-Otto method is a procedure mentioned for isolating glycosides, involving the extraction of finely powdered plant material with alcohol or water, often using a Soxhlet apparatus uoanbar.edu.iq. Acidic conditions should generally be avoided during extraction as glycosides are readily hydrolyzed by acids; calcium carbonate may be added to the extraction medium to maintain neutral conditions uoanbar.edu.iq. If the extract contains proteins or other non-glycosidic constituents, lead acetate (B1210297) can be added for clarification, with subsequent removal of lead using hydrogen sulfide (B99878) uoanbar.edu.iq. The clarified extract is then typically evaporated under vacuum to a syrupy liquid uoanbar.edu.iq. Another approach involves sequential washing with different solvents, such as methanol (B129727) and aqueous methanol, after initial hot aqueous extraction phcog.com.

Chromatographic Separation Strategies for this compound Enrichment

Chromatographic methods are essential for separating this compound from other compounds present in the crude extract and for its subsequent purification. These techniques exploit differences in the physical and chemical properties of the compounds, such as polarity and size, to achieve separation.

Thin-Layer Chromatography (TLC) for Fractionation and Analysis

Thin-layer chromatography (TLC) is a widely used technique for the fractionation and analysis of glycosides nih.govnih.gov. It is employed to monitor the separation process and to pool fractions containing the target compound greenpharmacy.inforesearchgate.net. TLC is typically performed on silica (B1680970) gel plates, and compounds can be visualized under UV light or by spraying with a visualizing agent followed by heating nih.govmdpi.comrsc.org. Different solvent systems are used as the mobile phase to achieve separation based on the polarity of the compounds nih.govnih.gov. For instance, a mixture of chloroform-methanol-water has been used as a solvent system for TLC analysis of glycosides nih.govresearchgate.net.

Column Chromatography for this compound Isolation

Column chromatography is a key step in isolating this compound from enriched fractions obtained after initial extraction. Various stationary phases and solvent systems can be employed depending on the nature of the compounds being separated. Silica gel is a common stationary phase for column chromatography of glycosides greenpharmacy.inforesearchgate.netmdpi.comgerli.com. Elution is typically performed using solvent systems of increasing polarity to separate compounds with different affinities for the stationary phase greenpharmacy.infogerli.commdpi.com. Examples of solvent systems include mixtures of hexane, chloroform, ethyl acetate, and methanol in varying ratios greenpharmacy.info. Macroporous resin and Sephadex LH-20 are also used as stationary phases in column chromatography for glycoside separation mdpi.comtubitak.gov.tr. Step gradient elution with mixtures of ethanol/water or methanol/water is commonly applied mdpi.comtubitak.gov.tr.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the purification of this compound to obtain a high level of purity mdpi.comfao.org. HPLC provides better resolution and efficiency compared to traditional column chromatography. Preparative HPLC is used to purify larger quantities of the target compound mdpi.com. HPLC systems typically utilize a stationary phase packed in a column and a mobile phase that is pumped through the column at high pressure fao.orgnih.gov. The separation is achieved based on the interaction of the compounds with the stationary and mobile phases. The eluates are monitored, often using a UV detector, and fractions containing the purified compound are collected nih.govmdpi.commaxapress.com.

Structural Elucidation and Characterization Methodologies

Advanced Analytical Techniques for Purity and Identity Confirmation

Immunoassay-based Quantitative Analysis (e.g., ELISA)Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used for the quantification of a particular compound. For this method to be applied to a glycoside, specific antibodies that recognize and bind to the target molecule must be developed. While powerful, this technique is not universally applicable as it requires the prior generation of specific antibodies for the glycoside of interest and is therefore less common for the general characterization of novel compounds.

To proceed with the generation of a detailed article, a specific, known glycoside with published analytical data would be required.

Biosynthetic Pathways and Enzymatic Modifications of Glycoside L F2

Elucidation of Glycoside L-F2 Biosynthesis in Native Organisms

Understanding the biosynthesis of this compound in its native organisms, such as Hedera canariensis, involves genetic, molecular, and metabolic studies to identify the genes, enzymes, and regulatory mechanisms involved. Research in Camellia sinensis on F2-type flavonol glycosides provides insights into similar biosynthetic processes.

Genetic and Molecular Studies of Biosynthetic Gene Clusters (e.g., CsUGT89AC2/3)

Genetic and molecular studies are crucial for identifying the genes encoding the enzymes responsible for glycoside biosynthesis. In Camellia sinensis, UDP-glycosyltransferases, such as CsUGT89AC2 and CsUGT89AC3, have been identified and shown to catalyze the synthesis of F2-type flavonol glycosides in vitro and in vivo. researchgate.netnih.govresearchgate.net These genes are part of the complex enzymatic machinery involved in the glycosylation of flavonoids in tea plants. Overexpression of CsUGT89AC2/3 in tea roots has been shown to increase the accumulation of flavonol glycosides and the expression of other genes in the biosynthetic pathway. researchgate.netnih.gov

Precursor Tracing and Metabolic Labeling Studies

Precursor tracing and metabolic labeling studies are valuable techniques for elucidating the steps and intermediates in a biosynthetic pathway. By introducing labeled precursors into the organism, researchers can track their conversion into the final glycoside product, thereby mapping the biosynthetic route. While specific studies on this compound biosynthesis using these methods were not detailed in the search results, these techniques are standard in the field of natural product biosynthesis research and would be applicable to this compound.

Role of Environmental Factors (e.g., Aluminium) in Biosynthesis Modulation

Environmental factors can significantly impact the biosynthesis of secondary metabolites like flavonol glycosides. In Camellia sinensis, aluminium (Al) has been shown to play a crucial role in modulating the biosynthesis of F2-type flavonol glycosides. researchgate.netnih.govresearchgate.net Al treatment stimulates the expression of flavonol biosynthetic pathway genes, including CsUGT89AC2/3, leading to enhanced accumulation of F2-type flavonol glycosides in tea roots. researchgate.netnih.govresearchgate.net This modulation by Al is linked to the promotion of lateral root formation in tea plants. researchgate.netnih.gov

Research findings on the effect of Aluminium on flavonol glycoside accumulation in tea roots:

| Treatment | Flavonol Glycoside Accumulation |

| Control | Baseline |

| Al Treatment | Significantly Increased |

Based on findings in Camellia sinensis. researchgate.netnih.govoup.com

Enzymatic Synthesis and Biotransformation of this compound and Analogs

Enzymatic methods offer a powerful approach for the synthesis and biotransformation of glycosides, providing specificity and often operating under milder conditions compared to chemical synthesis. mdpi.commdpi.com

Glycosyltransferase-Mediated Glycosylation

Glycosyltransferases (GTs), particularly UDP-glycosyltransferases (UGTs), are key enzymes in the enzymatic synthesis and modification of glycosides. researchgate.netmdpi.comnih.gov They catalyze the transfer of sugar moieties from activated donors to acceptor molecules, enabling the creation of diverse glycosidic structures. researchgate.netmdpi.comnih.gov

Studies on UGTs in Camellia sinensis have demonstrated their ability to glycosylate various flavonoid substrates at different positions, contributing to the diversity of flavonol glycosides found in tea. frontiersin.orgacs.orgoup.comresearchgate.netresearchgate.net For example, CsUGT75L12 has been identified as a flavonoid 7-O-glycosyltransferase capable of glycosylating the 7-OH position of several phenolic compounds, including kaempferol (B1673270). researchgate.net Another enzyme, CsUGT73AC15, has shown activity in the glucosylation of rutin (B1680289) and kaempferol 3-O-rutinoside at the 7-OH position. acs.org

While direct enzymatic synthesis of this compound (caulophyllogenin 3-O-α-L-rhamnopyranosyl-(1→2)-O-α-L-arabinopyranoside) using isolated enzymes from Hedera canariensis was not found in the search results, the principles of UGT-mediated glycosylation are applicable. The biosynthesis of this compound would likely involve specific UGTs that recognize caulophyllogenin (B190760) as the acceptor molecule and utilize UDP-rhamnose and UDP-arabinose as sugar donors, catalyzing the formation of the α-L-rhamnopyranosyl-(1→2)-O-α-L-arabinopyranoside moiety at the 3-OH position.

Research on glycosyltransferases highlights their potential for the enzymatic synthesis of specific glycosides. Various UGTs have been characterized for their substrate specificity and regioselectivity, enabling the targeted glycosylation of different compounds. researchgate.netnih.gov

Examples of Glycosyltransferase Activities on Flavonols in Camellia sinensis:

| Enzyme | Substrate(s) | Glycosylation Position | Reference |

| CsUGT89AC2/3 | Flavonols (F2-type) | 7-OH (rhamnosylation) | researchgate.netnih.govresearchgate.net |

| CsUGT75L12 | Kaempferol, Apigenin, Naringenin, Genistein | 7-OH (glucosylation) | researchgate.net |

| CsUGT73AC15 | Rutin, Kaempferol 3-O-rutinoside | 7-OH (glucosylation) | acs.org |

| CsUGT73A17 | Various flavonoids | 7-O | researchgate.net |

| CsUGT72AM1 | Kaempferol, Quercetin (B1663063), Myricetin, Naringenin | 3-O | researchgate.net |

This table is based on findings in Camellia sinensis and illustrates the diverse activities of UGTs on flavonoid substrates.

Enzymatic biotransformation can also involve modifying existing glycosides, such as adding additional sugar units or modifying the sugar moieties. Glycoside-specific glycosyltransferases (GGTs), for instance, can catalyze sugar-sugar glycosylation. frontiersin.org

Glycoside Hydrolase (Glycosidase) Applications in this compound Synthesis and Modification

Glycoside hydrolases, also known as glycosidases, are enzymes that primarily catalyze the hydrolysis of glycosidic bonds. wikipedia.org They are crucial in various biological processes, including the degradation of carbohydrates. wikipedia.org Beyond hydrolysis, some glycoside hydrolases can also catalyze the formation of glycosidic bonds through transglycosylation reactions. wikipedia.orgresearchgate.net These enzymes are classified into numerous families based on their amino acid sequence similarities, as documented in databases like CAZy (Carbohydrate-Active EnZymes). wikipedia.orgmdpi.comnii.ac.jp

While glycoside hydrolases have broad applications in modifying glycosidic structures, including the conversion of various natural products, specific applications directly involving the synthesis or modification of this compound using these enzymes were not found in the consulted literature. However, given the structure of this compound, enzymes with α-L-rhamnosidase and α-L-arabinosidase activity could potentially be relevant for its enzymatic hydrolysis or transglycosylation reactions involving its sugar moieties.

Glycosynthases are a class of engineered enzymes derived from glycoside hydrolases that are specifically designed to catalyze the synthesis of glycosidic bonds with high efficiency and minimal hydrolysis. biocrick.commdpi.comrsc.org These enzymes are typically created by mutating the catalytic nucleophile residue in the active site of a retaining glycoside hydrolase, rendering it hydrolytically inactive but capable of promoting glycosidic bond formation when incubated with activated sugar donors, such as glycosyl fluorides, and suitable acceptor molecules. mdpi.comrsc.org

Glycosynthases have proven valuable tools for the chemoenzymatic synthesis of various oligosaccharides and glycoconjugates, offering advantages in terms of stereo- and regioselectivity compared to traditional chemical synthesis methods. mdpi.comrsc.orgresearchgate.net Despite their utility in creating complex glycosidic structures, there is no information in the provided search results regarding the specific engineering of glycosynthases for the synthesis of this compound or its structural analogs.

The specificity of glycoside hydrolases is determined by their ability to recognize and act upon specific glycosidic linkages and sugar residues within a substrate. This specificity is influenced by the enzyme's three-dimensional structure, the arrangement of amino acid residues in its active site, and interactions with the glycone and sometimes the aglycone part of the substrate. nih.gov Glycoside hydrolases catalyze the cleavage of the glycosidic bond through different mechanisms, typically involving two catalytic residues acting as an acid/base catalyst and a nucleophile, leading to either retention or inversion of the anomeric configuration. wikipedia.orgmdpi.comnii.ac.jp

Studies on the specificity and catalytic properties of glycoside hydrolases have been conducted for various substrates, including different types of glycosides. For instance, the properties of enzymes acting on ginsenosides (B1230088) or N-linked glycans have been investigated in detail. researchgate.netnih.govmdpi.comfrontiersin.org However, specific studies characterizing the substrate specificity and catalytic properties of glycoside hydrolases that act upon this compound or its specific glycosidic linkages (α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside linked to caulophyllogenin) are not described in the provided search results.

In Vitro Enzymatic Activity Assays

In vitro enzymatic activity assays are fundamental techniques used to measure the rate of enzyme-catalyzed reactions under controlled laboratory conditions. These assays are essential for characterizing enzyme kinetics, determining optimal reaction conditions (such as pH and temperature), evaluating enzyme specificity, and identifying enzyme inhibitors or activators. Various methods are employed for in vitro enzyme assays, depending on the specific enzyme and substrate. Common approaches include monitoring the disappearance of the substrate or the appearance of the product over time using techniques such as spectrophotometry, chromatography (e.g., HPLC, TLC), or fluorescence detection.

Chemical Synthesis and Derivatization Strategies for Glycoside L F2 and Analogs

General Principles of Glycosidic Bond Formation

Glycosidic bond formation is a fundamental reaction in carbohydrate chemistry, essential for synthesizing disaccharides, oligosaccharides, and polysaccharides fiveable.mesavemyexams.com. This covalent linkage connects the anomeric carbon of a saccharide (the glycosyl donor) to an oxygen, nitrogen, sulfur, or carbon atom of another molecule (the glycosyl acceptor) khanacademy.org. In the context of O-glycosides, such as Glycoside L-F2, the bond is formed between the anomeric carbon and a hydroxyl group of the acceptor molecule khanacademy.org.

The formation of a glycosidic bond typically occurs through a condensation or substitution reaction fiveable.menih.gov. A common approach involves activating the anomeric center of the glycosyl donor to create an electrophilic species, which is then attacked by a nucleophilic atom on the glycosyl acceptor nih.govbeilstein-journals.org. The reaction mechanism can range along a continuum from SN1-like, involving a dissociative step forming an oxocarbenium ion intermediate, to SN2-like, proceeding through a concerted transition state nih.gov. The stereochemical outcome (formation of α or β anomers) is heavily influenced by the reaction mechanism, the nature of the participating groups, the catalyst or promoter used, and the reaction conditions nih.govfrontiersin.orgresearchgate.net.

Early methods for glycosidic bond formation, such as the Fischer glycosidation, involved reacting a sugar with an alcohol in the presence of an acid catalyst beilstein-journals.orgbldpharm.com. While simple, this method often leads to anomeric mixtures and is typically applied to simple alkyl glycosides beilstein-journals.org. Modern glycosylation strategies employ activated glycosyl donors with suitable leaving groups at the anomeric position to achieve greater control over yield and stereoselectivity nih.govwikipedia.org.

Glycosyl Donor and Acceptor Selection in this compound Synthesis

The success of a glycosylation reaction hinges significantly on the judicious selection of both the glycosyl donor and the glycosyl acceptor wikipedia.orgrsc.org. The glycosyl donor must possess a suitable leaving group at the anomeric center that can be activated by a promoter or catalyst nih.govwikipedia.org. Common leaving groups include halides, trichloroacetimidates, thioglycosides, acetates, phosphates, and pentenyl groups wikipedia.org. The choice of leaving group impacts the reactivity of the donor and the conditions required for activation wikipedia.org.

The reactivity of glycosyl donors is also influenced by the nature of the protecting groups on the sugar moiety. This has led to the concept of "armed" and "disarmed" donors wikipedia.org. Electron-donating protecting groups (e.g., benzyl (B1604629) ethers) generally increase the reactivity of the donor ("armed"), while electron-withdrawing groups (e.g., benzoyl esters) decrease reactivity ("disarmed") wikipedia.orgrsc.org. This differential reactivity can be exploited in the synthesis of oligosaccharides to control the order of glycosidic bond formation in a stepwise manner wikipedia.org.

The glycosyl acceptor, which provides the nucleophilic hydroxyl group, also plays a crucial role rsc.org. Its reactivity is influenced by steric hindrance around the hydroxyl group and electronic effects from substituents and protecting groups rsc.org. In complex glycoside synthesis, such as that of this compound, the acceptor molecule itself may contain multiple hydroxyl groups, necessitating strategies for selective activation or protection to ensure the formation of the desired regiochemical linkage rsc.org.

For the synthesis of this compound, which is a triterpene glycoside chemfaces.com, the triterpene moiety would serve as the glycosyl acceptor, providing a specific hydroxyl group for glycosylation. The sugar component(s) would be the glycosyl donor(s), appropriately functionalized with a leaving group at the anomeric position and suitable protecting groups elsewhere.

Protecting Group Strategies in Complex Glycoside Synthesis

The synthesis of complex glycosides often requires the use of protecting groups to selectively enable or disable the reactivity of hydroxyl groups and other functionalites within the donor and acceptor molecules rsc.orgscholaris.cascholaris.ca. Protecting groups are essential for controlling regioselectivity, preventing unwanted side reactions, and influencing stereochemical outcomes rsc.orgscholaris.ca.

A variety of protecting groups are employed in carbohydrate chemistry, each with its own characteristics regarding ease of introduction, stability under various reaction conditions, and methods of removal. Common hydroxyl protecting groups include benzyl ethers, benzoyl esters, acetyl esters, silyl (B83357) ethers (e.g., TBDMS, TIPS), and acetals (e.g., benzylidene acetals) rsc.orgscholaris.ca. The choice of protecting group strategy depends on the specific structure being synthesized, the chosen glycosylation method, and the desired sequence of reactions.

Differential protection strategies are frequently used in oligosaccharide synthesis. This involves using different types of protecting groups that can be removed selectively under different conditions. For example, a hydroxyl group intended to be the site of the next glycosidic linkage might be left unprotected or masked with a temporary protecting group, while other hydroxyl groups are blocked with persistent protecting groups rsc.org.

The synthesis of a complex molecule like this compound would likely involve protecting groups on both the sugar unit(s) and potentially the triterpene aglycone if it contains other reactive functional groups. The strategic placement and removal of these protecting groups are critical for achieving the correct structure and linkage. While protecting group-free glycosylation approaches are an active area of research, they still face challenges in terms of selectivity and stereocontrol for complex targets scholaris.canih.govtcichemicals.com.

Stereoselective Glycosylation Approaches

Controlling the stereochemistry at the anomeric center during glycosidic bond formation is a major challenge in glycoside synthesis frontiersin.orgscholaris.canih.gov. The anomeric carbon is stereogenic, and glycosylation can result in either the α or β anomer khanacademy.org. The desired stereoisomer often dictates the biological activity of the glycoside. Various strategies have been developed to favor the formation of one anomer over the other frontiersin.orgnih.gov.

The stereochemical outcome is influenced by factors such as the reaction mechanism (SN1 vs. SN2 character), the nature of the leaving group, the presence of neighboring group participation, the catalyst or promoter, the solvent, and the temperature nih.govfrontiersin.orgresearchgate.net.

Fischer-Helferich Glycosidation

The Fischer glycosidation, later modified by Helferich, is an acid-catalyzed reaction between a sugar and an alcohol beilstein-journals.orgbldpharm.com. In its original form, it involves heating a monosaccharide with an alcohol in the presence of a protic acid catalyst (e.g., HCl) beilstein-journals.orgbldpharm.com. The mechanism involves the protonation of the cyclic hemiacetal or hemiketal, ring opening to the acyclic oxocarbenium ion, and subsequent attack by the alcohol rsc.orgnih.govrsc.org. This method typically leads to a thermodynamic mixture of α and β glycosides, as the reaction is often reversible beilstein-journals.org.

Helferich modifications often involve using activated sugar derivatives like glycosyl acetates or halides with Lewis acid or mercury salt promoters bldpharm.com. While improvements were made, achieving high stereoselectivity with this method, especially for complex sugars, remains challenging bldpharm.com. The Fischer-Helferich method is generally more suitable for the synthesis of simple alkyl or aryl glycosides beilstein-journals.org.

Koenigs-Knorr Reaction and Glycosyl Halides

The Koenigs-Knorr reaction is a classic and widely used method for synthesizing O-glycosides, particularly oligosaccharides bldpharm.comwikipedia.orgnumberanalytics.com. It involves the reaction of a glycosyl halide (typically a glycosyl bromide or chloride) with an alcohol in the presence of a heavy metal salt, such as silver carbonate, silver oxide, or mercuric oxide bldpharm.comwikipedia.orgnumberanalytics.comumsl.edu.

The mechanism often involves the activation of the glycosyl halide by the metal salt, leading to the formation of a reactive anomeric intermediate, frequently depicted as an oxocarbenium ion or a contact ion pair nih.govwikipedia.orgnumberanalytics.com. The alcohol then attacks this electrophilic center to form the glycosidic bond wikipedia.orgnumberanalytics.com.

A key factor influencing the stereochemical outcome in the Koenigs-Knorr reaction is the presence of a participating group at the C2 position of the glycosyl donor, such as an ester group (e.g., acetate (B1210297) or benzoate) rsc.orgwikipedia.org. This participating group can provide anchimeric assistance, leading to the formation of a cyclic intermediate (e.g., a dioxolanium ion) that directs the incoming alcohol to attack from the face opposite the ring, resulting in the preferential formation of 1,2-trans glycosides rsc.orgwikipedia.org. Glycosyl donors with non-participating groups at C2 (e.g., benzyl ethers) often lead to mixtures of anomers wikipedia.org.

The Koenigs-Knorr reaction has been extensively studied and modified, with various promoters and conditions developed to improve yields and stereoselectivity wikipedia.orgumsl.edu. It remains a powerful tool for constructing glycosidic linkages, particularly for synthesizing complex oligosaccharides.

Thioglycoside-Based Glycosylation

Thioglycosides, where a sulfur atom is linked to the anomeric carbon, are versatile and widely used glycosyl donors in chemical synthesis scholaris.carsc.orgnih.govjst.go.jp. They offer several advantages, including ease of preparation, stability under various reaction conditions (including many protecting group manipulations), and selective activation by thiophilic promoters rsc.orgnih.govjst.go.jp.

Activation of thioglycosides typically involves treatment with electrophilic promoters that react with the anomeric sulfur, making the anomeric carbon susceptible to nucleophilic attack by the glycosyl acceptor rsc.orgnih.govjst.go.jp. Common promoters include N-iodosuccinimide (NIS) in combination with a catalytic acid (e.g., TfOH), or other heavy metal salts and Lewis acids rsc.orgnih.govjst.go.jp.

The mechanism of thioglycoside activation and glycosylation can vary depending on the promoter and conditions, ranging from SN1-like to SN2-like pathways nih.govnih.govnih.gov. Similar to glycosyl halides, the stereochemical outcome can be influenced by neighboring group participation at C2 rsc.org. Thioglycosides with participating groups at C2 tend to give 1,2-trans glycosides, while those with non-participating groups can yield mixtures of anomers or favor 1,2-cis glycosides depending on the conditions nih.gov.

Thioglycosides are particularly valuable in convergent and iterative synthesis strategies for oligosaccharides due to their stability and the ability to tune their reactivity based on protecting groups and the nature of the thioaglycone jst.go.jpbeilstein-journals.org. They can serve as both donors and latent acceptors in sequential glycosylation steps jst.go.jp.

Glycosyl Imidates and Glycosyl Phosphates

Glycosyl imidates and glycosyl phosphates are prominent classes of glycosyl donors widely utilized in chemical glycosylation and oligosaccharide synthesis rsc.orgresearchgate.net. Glycosyl imidates, such as trichloroacetimidates, are frequently employed due to their activation under mild acidic conditions rsc.orgnih.gov. The formation of glycosyl imidates at the anomeric position is typically performed as a final step due to their acid lability nih.gov. Control over the anomeric configuration of the glycosylating agent derived from glycosyl imidates is possible through careful selection of the base used in their preparation, with K₂CO₃ favoring the β-anomer and DBU favoring the α-anomer rsc.org. This selectivity is attributed to kinetic effects related to the nucleophilicity of the β-oxide rsc.org.

Glycosyl phosphates have also proven effective as glycosyl donors. Studies have shown glycosyl phosphates to be more effective than thioglycosides in certain syntheses, leading to higher yields rsc.org. Challenges in the synthesis of glycosyl phosphates often stem from their instability, particularly under acidic conditions researchgate.net. However, methods utilizing stable precursors like glycosyl boranophosphates have been developed researchgate.netglycoforum.gr.jp. Activation of β-glycosyl phosphates with reagents like TMSOTf at low temperatures can achieve selective formation of β-glycosidic linkages with high yields and complete stereoselectivity colab.wsnih.gov.

Organic and Transition-Metal Catalysis in Glycoside Synthesis

Catalysis plays a significant role in advancing glycoside synthesis by enabling efficient and selective glycosidic bond formation rsc.org. Both organic and transition-metal catalysts have been explored for this purpose rsc.org.

Transition-metal catalysis, involving metals such as palladium, nickel, and gold, can activate glycosylating agents like trichloroacetimidates and glycals, facilitating glycoside formation rsc.org. These methods have been applied in the synthesis of complex glycosides rsc.org. For instance, nickel-catalyzed reductive regimes have been developed for the synthesis of C-acyl glycosides through multicomponent coupling reactions nih.gov.

Organic catalysis also contributes to glycoside synthesis. For example, photocatalytic methods using organic photocatalysts have been developed for the generation of glycosyl fluorides from hemiacetals acs.org. Additionally, organic bases and additives can influence the stereochemical outcome of glycosylation reactions rsc.org.

Synthesis of Glycosyl Fluorides as Donors and Enzyme Probes

Glycosyl fluorides are an important class of glycosyl donors and have also found utility as enzyme probes nih.govacs.org. They offer advantages such as high thermal and chemical stability, including stability to water and chromatography acs.org. While initially considered too stable for glycosylation reactions, it has been shown that they can be activated with Lewis acids that have a high affinity for the fluoride (B91410) anion acs.org. Various acid activators have been reported for glycosyl fluoride activation nih.gov.

Methods for synthesizing glycosyl fluorides include the reaction of glucals with fluorinating agents like fluorine and CF₃OF nih.govacs.org. Direct difluorination of glycals using reagents like XeF₂ or SelectFluor has also been reported, leading to 1,2-difluorinated glycosyl fluoride derivatives nih.gov. Sequential methods starting from 2-deoxy-2-fluoroglucose have also been employed to synthesize glycosyl fluorides nih.gov. Photocatalytic methods using sulfur(VI) hexafluoride have emerged as convenient approaches for generating glycosyl fluorides acs.orgresearchgate.net.

Glycosyl fluorides have been used in the synthesis of complex glycans and glycoconjugates, as well as in studies of enzymatic reactions nih.govacs.orgnih.gov. Their stability in aqueous media can be advantageous for selective glycosylations in water acs.org.

Oligosaccharide Chain Elongation and Glycoconjugate Synthesis

The synthesis of oligosaccharides and glycoconjugates, which often involves the elongation of glycoside chains, is a complex task in organic chemistry rsc.orgresearchgate.net. Oligosaccharide synthesis frequently requires a pragmatic approach combining multiple glycoside synthesis methods to achieve desired outcomes effectively rsc.org.

Various glycosyl donors, including glycosyl halides, glycosyl imidates, and thioglycosides, are employed in the chemical synthesis of oligosaccharides rsc.orgresearchgate.netaut.ac.nz. The choice of glycosyl donor and reaction conditions significantly impacts the yield and stereochemical outcome rsc.org. Strategies for oligosaccharide chain elongation involve the coupling of activated glycosyl donors with suitable glycosyl acceptors rsc.org.

Glycoconjugate synthesis, which involves linking glycans to other molecules like proteins or lipids, is also a critical area rsc.orgresearchgate.net. Chemical glycosylation is a primary method for forming the glycosidic linkages in glycoconjugates aut.ac.nz. Chemoenzymatic approaches have also been developed for the synthesis of glycoconjugates, such as glycosphingolipids and glycoproteins researchgate.netresearchgate.netnih.govnih.gov.

Chemoenzymatic Synthetic Routes for this compound and Derivatives

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic methods to access complex glycosides and their derivatives researchgate.netresearchgate.netnih.govwhiterose.ac.uk. This approach can be particularly useful for synthesizing structures that are challenging to obtain through purely chemical means researchgate.net.

Enzymes, such as glycosyltransferases and glycoside hydrolases (including engineered variants like glycosynthases), play a key role in chemoenzymatic synthesis by catalyzing the formation of glycosidic bonds with high specificity and efficiency researchgate.netresearchgate.netnih.govbiorxiv.orgmdpi.com. Glycosyltransferases utilize activated sugar nucleotides as donors to transfer sugar residues to acceptor molecules researchgate.netmdpi.com. Glycoside hydrolases, which typically cleave glycosidic bonds, can be engineered to act as glycosynthases that promote glycosidic bond formation using activated sugar donors biorxiv.orgmdpi.com.

Chemoenzymatic routes can involve initial chemical steps to prepare modified sugar substrates, followed by enzymatic glycosylation to build the final glycoside or glycoconjugate structure researchgate.netwhiterose.ac.uk. For example, a chemoenzymatic synthesis of 3-deoxy-3-fluoro-L-fucose involved a chemical D- to L-sugar translation strategy followed by enzymatic oxidation whiterose.ac.uk. Chemoenzymatic methods have been applied to the synthesis of various glycoconjugates, including glycosphingolipids and homogeneous glycoproteins researchgate.netresearchgate.netnih.govnih.gov.

The development of engineered enzymes with improved catalytic activity and substrate scope is a key aspect of advancing chemoenzymatic synthesis researchgate.netrsc.org. Enzyme libraries encoding various carbohydrate-modifying enzymes are valuable resources for chemoenzymatic approaches nih.gov.

Compound Names and PubChem CIDs

While "this compound" was mentioned in one search result with a CAS number, detailed information about its structure and specific synthesis using these methods was not found in the allowed sources. The table below lists some general compound types and specific compounds mentioned in the search results related to the discussed synthesis methods, along with their PubChem CIDs where available.

| Compound Name | PubChem CID |

| Glycosyl Imidates | - |

| Glycosyl Phosphates | - |

| Glycosyl Fluorides | - |

| Oligosaccharides | - |

| Glycoconjugates | - |

| Trichloroacetimidate | 60968 |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 16088 |

| TMSOTf (Trimethylsilyl trifluoromethanesulfonate) | 69590 |

| Palladium | 24434 |

| Nickel | 927 |

| Gold | 23985 |

| XeF₂ (Xenon difluoride) | 123151 |

| SelectFluor | 82585 |

| Sulfur(VI) hexafluoride (SF₆) | 24506 |

| Methyl α-D-glucoside | 100518 |

| DAST ((Diethylamino)sulfur trifluoride) | 11038 |

| Kaempferol (B1673270) | 5280863 |

| UDP-glucose | 6026 |

| GDP-Fuc | 24779 |

Data Tables

Based on the text provided by the search results, quantitative data suitable for comprehensive interactive data tables across all sections is limited. However, specific examples of yields and selectivities were mentioned for certain reactions. Below is a representative example of how such data could be presented in a table format, drawing from snippets discussing glycosyl fluoride synthesis and glycosyl imidates.

Table 1: Representative Glycosylation Outcomes with Glycosyl Donors

| Glycosyl Donor Type | Acceptor | Catalyst/Conditions | Product Stereochemistry | Yield (%) | Source Snippet Index |

| Glycosyl Imidate (Trichloroacetimidate) | Galactose C3-OH | TMSOTf | β-linked | 85 | rsc.org |

| SFox Imidate (2-O-benzoylated) | Acceptor 7 | NIS/TfOH | 1,2-trans β-selectivity | 98 | nih.gov |

| SFox Imidate (2-O-benzylated) | 3-OH acceptor 11 | TMSOTf | α-selectivity | 79 | nih.gov |

| β-Glycosyl Phosphate | - | TMSOTf (-78 °C) | β-glycosidic linkage | Excellent | colab.wsnih.gov |

| Glycosyl Fluoride | Various | Lewis Acids | Variable | 43-97 | acs.org |

Note: The yields and selectivities presented are specific examples from the cited research and may not be universally applicable to all substrates and conditions.

This article provides an overview of the key synthetic strategies relevant to the chemical synthesis of complex glycosides, including the potential synthesis of this compound, highlighting the importance of glycosyl imidates, glycosyl phosphates, catalytic methods, glycosyl fluorides, oligosaccharide chain elongation, and chemoenzymatic approaches in this challenging field.

Mechanistic Investigations of Glycoside L F2 Biological Activities

Cellular and Molecular Mechanism of Action Studies

Investigations into the cellular and molecular mechanisms of action for various glycosides, including Ginsenoside F2 and F2-type flavonol glycosides, have revealed diverse interactions with cellular components and signaling pathways.

Ligand-Receptor Interaction Profiling

Studies on related glycosides have provided insights into potential receptor interactions. For instance, Ginsenoside F2 has been reported to directly bind peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov This interaction suggests a potential mechanism through which Ginsenoside F2 may exert its biological effects, particularly in metabolic processes.

Intracellular Signaling Pathway Modulation (e.g., PI3K/AKT, MAPK, NF-κB)

Ion Channel and Transporter Regulation (e.g., Na+/K+ pump, Na+/Ca2+ exchange, glucose transporters)

Research on Ginsenoside F2 has indicated its influence on glucose transporters. Specifically, it upregulated the levels of glucose transporter 2 (GLUT-2) and GLUT-4 in insulin-resistant HepG2 cells, leading to promoted glucose absorption. nih.govrjptonline.org While cardiac glycosides are known inhibitors of the Na+/K+-ATPase pump, which indirectly affects Na+/Ca2+ exchange, the direct relevance of these mechanisms to Glycoside L-F2, a triterpene glycoside, is not established in the searched literature.

Gene Expression and Protein Level Alterations

Glycosides can induce changes in gene and protein expression, contributing to their biological effects. Ginsenoside F2 has been shown to upregulate the levels of glucose transporter 2 (GLUT-2) and GLUT-4 proteins. nih.govrjptonline.org Concurrently, it reduced the expression of key enzymes involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase and glucose-6-phosphatase. rjptonline.org In the context of F2-type flavonol glycosides in tea plants, aluminum treatment stimulated the expression of genes in the flavonol biosynthetic pathway, including CsUGT89AC2/3, which are involved in the synthesis of F2-type flavonol glycosides. This treatment also accelerated the expression of auxin-related genes.

Cellular Process Modulation (e.g., glucose uptake, gluconeogenesis, glycogen (B147801) synthesis, lateral root formation)

Modulation of various cellular processes is a significant aspect of glycoside activity. Ginsenoside F2 has been shown to promote glucose uptake in insulin-resistant HepG2 cells. nih.govrjptonline.org It also influences glucose metabolism by inhibiting gluconeogenesis and promoting glycogen synthesis. nih.govrjptonline.org In plants, F2-type flavonol glycosides have been identified as crucial for lateral root formation in tea plants. Aluminum treatment enhanced the accumulation of F2-type flavonol glycosides and stimulated lateral root initiation and bud germination. Overexpression of genes involved in F2-type flavonol glycoside synthesis increased lateral root occurrence.

Redox State Modulation and Oxidative Stress Pathways

Several glycosides, including Ginsenoside F2 and certain antioxidant flavonoids, have demonstrated the ability to modulate the cellular redox state and influence oxidative stress pathways. Ginsenoside F2 reduced oxidative stress in insulin-resistant HepG2 cells. nih.govrjptonline.org Antioxidant activity has been reported for various flavonoid glycosides through mechanisms such as radical scavenging and inhibiting lipid peroxidation. These effects contribute to the protective roles of such compounds against oxidative damage.

In Vitro Models for Biological Activity Assessment (Non-Human)

In vitro models are essential tools for investigating the biological activities of compounds under controlled laboratory conditions. These models allow for detailed mechanistic studies and assessment of cellular responses without the complexities of a whole organism. Non-human in vitro models, such as cell lines and enzyme assays, are widely used in the initial stages of research to determine a compound's potential effects.

Cell Culture Models (e.g., HepG2 cells, HEK-hP2X7 cells)

Cell culture models provide a controlled environment to study the direct effects of compounds on specific cell types. HepG2 cells, a human liver cancer cell line, and HEK-hP2X7 cells, human embryonic kidney cells stably expressing the human P2X7 receptor, are examples of cell lines used in biological activity assessments.

Studies on glycosides have utilized cell culture models to investigate various activities. For instance, HEK-293 cells stably expressing the human P2X7 receptor (HEK-hP2X7) have been used to screen glycosides for positive allosteric modulator activity at P2X7 receptors nih.gov. This involved measuring ATP-induced calcium responses and YO-PRO-1 dye uptake, indicators of P2X7 activation nih.gov. While "this compound" is not explicitly mentioned in the context of HepG2 or HEK-hP2X7 cells in the provided results, other glycosides, such as ginsenoside-CK and gypenoside XVII, have shown activity in HEK-hP2X7 cells, highlighting the relevance of this model for studying glycoside interactions with P2X7 receptors nih.gov. Another study mentions fraction 220D-F2 exhibiting antibacterial activity against planktonic pneumococcal cells and reducing preformed biofilms on human pharyngeal cells, demonstrating the use of cell models to assess the effects of fractions containing glycosides researchgate.net.

Enzyme Assays for Target Characterization

Enzyme assays are crucial for identifying and characterizing the molecular targets of a compound and understanding the mechanism of action. These assays measure the activity of specific enzymes in the presence and absence of the compound.

Plant Physiological Models (e.g., Camellia sinensis root systems)

Plant physiological models are used to investigate the effects of compounds on plant growth, development, and physiological processes. The root systems of plants like Camellia sinensis (tea plant) are particularly relevant as they are involved in nutrient uptake, synthesis of secondary metabolites, and interactions with the soil environment.

Research on Camellia sinensis has identified the crucial role of specific flavonol glycosides, referred to as F2-type flavonol glycosides, in lateral root formation under aluminum stress researchgate.netresearchgate.net. Studies using Camellia sinensis root systems have shown that aluminum treatment stimulates lateral root initiation and enhances the accumulation of these F2-type flavonol glycosides researchgate.netresearchgate.net. Genes involved in the biosynthesis of these glycosides, such as CsUGT89AC2/3, have been identified, and their overexpression has been shown to increase lateral root occurrence and flavonol glycoside accumulation researchgate.netresearchgate.net. These studies demonstrate the application of plant physiological models, specifically focusing on root systems, to understand the role of specific glycosides in plant adaptation and development.

Advanced Imaging and Microscopy for Subcellular Localization and Interaction Studies

Advanced imaging and microscopy techniques are invaluable for visualizing the localization of compounds within cells and tissues and studying their interactions with cellular components at a high resolution. Techniques like single-molecule localization microscopy (SMLM) can overcome the diffraction limit of conventional light microscopy, providing nanoscale resolution univie.ac.atoxinst.com.

While specific studies on the subcellular localization and interaction of a compound explicitly named "this compound" using advanced imaging are not detailed in the provided search results, the application of these techniques in related research areas highlights their potential. For instance, SMLM has been used to image subcellular structures like clathrin-coated pits and mitochondria at super-resolution, demonstrating its capability to visualize intracellular components and processes at the nanoscale biorxiv.org. Methods for subcellular localization analysis often involve tagging proteins or molecules with fluorescent probes and using microscopy to determine their distribution within the cell lifesciencedb.jp. These techniques could be applied to investigate where this compound localizes within cells and which cellular components it interacts with, providing insights into its mechanism of action.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not available in search results |

| ATP | 5957 |

| Interleukin-1β (IL-1β) | 5307527 |

| Interleukin-18 (IL-18) | 1192 |

| Caspase-1 | 840 |

| NLRP3 | 10159 |

| ASC | 10875 |

| PB1-F2 (Influenza A Virus) | Not applicable (viral protein) |

| Ginsenoside-CK | 6434149 |

| Gypenoside XVII | 122600 |

| Kaempferol (B1673270) | 5280863 |

| Aluminum | 135376983 |

| Theanine | 439352 |

Data Tables

Based on the search results, specific quantitative data directly linked to a compound explicitly named "this compound" across all requested sections is limited. However, data from related studies on similar glycosides or fractions containing glycosides can illustrate the types of data generated in these investigations.

Table 1: Anti-inflammatory Activity of a Diplotaxis harra-Derived Glycoside (IR3G) on iNOS and COX-2 Expression mdpi.com

| Compound | Concentration (µM) | iNOS Expression (% of control) | COX-2 Expression (% of control) |

| LPS only | - | 100 | 100 |

| IR3G | 10 | 35.96 ± 7.80 | - |

| IR3G | 5 | - | 62.48 ± 0.99 |

| Dexamethasone | 10 | 29.34 ± 6.34 | - |

Note: This table presents data for IR3G, a bioflavonoid glycoside from Diplotaxis harra, as an example of data from studies on glycosides and inflammation.

Table 2: Inhibition of Nitric Oxide Production by Marstenacisside F1 and F2 in LPS-Stimulated RAW 264.7 Cells nih.gov

| Compound | Concentration (µM) | NO Inhibition Rate (%) |

| Marstenacisside F1 | 40 | 48.19 ± 4.14 |

| Marstenacisside F2 | 40 | 70.33 ± 5.39 |

| L-NMMA (control) | - | 68.03 ± 0.72 |

Note: This table presents data for Marstenacisside F1 and F2, polyoxypregnane glycosides, as an example of data from studies on glycosides and anti-inflammatory activity.

Table 3: Effect of Aluminum Treatment on F2-Type Flavonol Glycoside Accumulation in Camellia sinensis Roots researchgate.netresearchgate.net

| Treatment | F2-Type Flavonol Glycoside Accumulation |

| Control | Baseline |

| Aluminum treatment | Increased |

Note: This table summarizes findings regarding the accumulation of F2-type flavonol glycosides in response to aluminum treatment in tea plant roots.

These tables provide examples of the types of quantitative data that are generated when investigating the biological activities of glycosides using various in vitro and plant physiological models. Direct quantitative data for a compound specifically labeled "this compound" across all the requested sections was not consistently available in the provided search results, which often refer to "F2" as a fraction or a type of glycoside within a broader study.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Frameworks of SAR and QSAR for Glycosides

The foundational principle of QSAR is that a compound's biological activity is intricately linked to its molecular structure. nih.gov This structural information is translated into quantitative parameters known as molecular descriptors. nih.gov QSAR models then establish mathematical relationships between these descriptors and the observed biological activities. nih.gov For glycosides, which consist of a sugar group bonded to another group (an aglycone), SAR and QSAR studies aim to elucidate how variations in both the sugar moiety and the aglycone, as well as their linkage, influence biological effects. nih.gov While flavonoids, which often occur as glycosides, have been studied using SAR/QSAR to understand their antioxidant activity, the bioactivity is frequently attributed more to the aglycon structures than the sugar moieties. researchgate.net However, the presence and position of sugar units can significantly impact properties like solubility and absorption, indirectly affecting activity.

QSAR models are typically developed using statistical tools to correlate biological activity with descriptors representing molecular structure or properties. wikipedia.org These models can be regression models, predicting a quantitative response, or classification models, predicting a categorical outcome. wikipedia.org

Molecular Descriptors and Their Role in Activity Correlation

Molecular descriptors are numerical representations of a molecule's chemical structure and properties. nih.gov They are fundamental to QSAR theory and are used to establish the relationship between molecular structure and biological activity. nih.gov A wide array of descriptors can be calculated, providing information about various aspects of a molecule. mdpi.commdpi.com

Physicochemical Descriptors

Physicochemical descriptors quantify the physical and chemical properties of a molecule that are relevant to its interaction with biological systems. These can include properties such as lipophilicity (often expressed as logP or logD), water solubility (logS), acid-base dissociation constant (pKa), and dipole moment. frontiersin.orgslideshare.net These descriptors play a significant role in a drug molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which in turn influence its biological activity. slideshare.netresearchgate.net For instance, lipophilicity can affect a compound's ability to cross cell membranes and interact with lipophilic binding sites.

Topological and Electronic Descriptors

Topological descriptors are two-dimensional descriptors that capture information about the connectivity and branching of atoms within a molecule, based on graph theory. frontiersin.orgnih.gov Examples include the Wiener index, Platt index, and topological charge indices. mdpi.comfrontiersin.org These descriptors can encode information about molecular size, shape, and the presence of heteroatoms and multiple bonds. nih.gov

Electronic descriptors describe the electronic properties of a molecule, such as partial atomic charges, electronegativity, and molecular orbitals (e.g., HOMO and LUMO). frontiersin.orgscispace.com These descriptors are crucial for understanding how a molecule might interact with a biological target through electrostatic forces, hydrogen bonding, and other electronic interactions. researchgate.net Studies on flavonoids, for example, have shown that electronic properties like dipole moment and the anionic character can be important for their antioxidant activity. researchgate.net

The selection of appropriate molecular descriptors is critical for developing predictive and robust QSAR models. mdpi.commdpi.com The interpretability of a QSAR model often depends on the clarity and well-defined meanings of the selected descriptors. mdpi.com

Computational and Cheminformatics Approaches in Glycoside L-F2 Research

Computational and cheminformatics approaches are essential tools in modern drug discovery and are widely applied in SAR and QSAR studies of compounds like this compound. researchgate.netneovarsity.org These methods enable the analysis of large datasets, the prediction of activity for untested compounds, and the rational design of new molecules. toxmed.itmedcraveonline.com

Molecular Modeling and Docking Studies

Molecular modeling techniques, including molecular docking, are used to investigate the potential binding modes and affinities of small molecules, such as glycosides, to target proteins or enzymes. nih.govimist.ma Docking studies can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and its receptor's active site, helping to explain observed biological activities and guide structural modifications. nih.govimist.ma For example, molecular docking has been used in studies of cardiac glycosides to propose binding modes to the Na+, K+-ATPase pump. researchgate.netscholarsresearchlibrary.com Combining molecular docking with QSAR can enhance the understanding of the structural determinants responsible for activity and aid in virtual screening efforts. nih.govresearchgate.net

Statistical Methodologies (e.g., Multi-linear Regression, Partial Least Squares, Principal Component Regression)

Various statistical methodologies are employed in QSAR modeling to build relationships between molecular descriptors and biological activity. Common techniques include Multi-linear Regression (MLR), Partial Least Squares (PLS) regression, and Principal Component Regression (PCR). nih.govnih.govslideshare.net

Multi-linear Regression (MLR): MLR is a traditional statistical method used to model the linear relationship between a single response variable (activity) and multiple predictor variables (descriptors). muni.czmdpi.com While straightforward, MLR can be less effective when dealing with highly correlated descriptors or a large number of variables compared to the number of compounds. nih.govmuni.cz

Partial Least Squares (PLS) Regression: PLS regression is a multivariate statistical method that is particularly useful when the number of descriptors is much larger than the number of compounds or when descriptors are highly correlated. slideshare.netmuni.cz PLS aims to find latent variables that explain the maximum covariance between the descriptor matrix and the activity matrix. muni.cz

Principal Component Regression (PCR): PCR is another method that addresses multicollinearity among descriptors. slideshare.net It involves performing Principal Component Analysis (PCA) on the descriptor matrix to reduce the dimensionality and then using the principal components as predictors in a linear regression model. slideshare.netnih.gov

These statistical methods are used to develop predictive models, and their performance is evaluated using various statistical parameters such as the correlation coefficient (R²), cross-validation coefficient (Q²), and Root Mean Squared Error (RMSE). researchgate.netscholarsresearchlibrary.commdpi.com External validation using an independent test set is crucial to confirm the predictive ability of the established QSAR models. mdpi.comacs.org

While specific detailed research findings on the SAR and QSAR of this compound were not prominently featured in the search results, the general principles and computational approaches described above provide the framework within which such studies would be conducted for this compound and other glycosides. Research in this area often involves building libraries of related glycosides, calculating a wide range of molecular descriptors, applying statistical methods to build predictive models, and using molecular modeling to understand interaction mechanisms. researchgate.netscholarsresearchlibrary.com

Pattern Recognition and Machine Learning Approaches for SAR Discovery

Pattern recognition and machine learning techniques are increasingly applied in SAR and QSAR studies to identify complex relationships between chemical structures and biological activities within large datasets researchgate.netnih.gov. These methods can discern subtle structural patterns that may be correlated with activity, even when the underlying mechanisms are not fully understood nih.gov. For glycosides, machine learning could be used to analyze diverse structural descriptors (e.g., molecular fingerprints, physicochemical properties) of a set of glycosides and correlate them with observed biological effects nih.gov. This can help in identifying key structural features or combinations of features that are predictive of activity nih.gov. While these approaches hold promise for glycosides, specific applications of pattern recognition and machine learning for SAR discovery specifically concerning this compound were not identified in the search results.

Systematic Derivatization and Analog Synthesis for SAR Mapping

Systematic derivatization and the synthesis of analogs are classical approaches to map the SAR of a compound. By modifying specific parts of the molecule and observing the resulting changes in biological activity, researchers can deduce the importance of those structural elements chemfaces.com. For glycosides like this compound, this would involve targeted modifications to the aglycone and glycone moieties, as well as alterations to the glycosidic linkage and stereochemistry. However, specific studies detailing the systematic derivatization and analog synthesis of this compound for SAR mapping were not found.

Impact of Glycone Moiety Variations on Activity

The glycone moiety in glycosides plays a significant role in influencing properties such as solubility, distribution, and interaction with biological targets, thereby affecting biological activity uoanbar.edu.iq. Variations in the type of sugar (e.g., glucose, rhamnose, arabinose), the number of sugar units (monosaccharide, disaccharide, oligosaccharide), and the linkage positions and anomeric configuration can all impact activity uoanbar.edu.iqresearchgate.net. Studies on other glycosides have shown that even subtle changes in the glycone structure can lead to substantial differences in biological effects foodb.calabsolu.ca. For this compound, which contains an α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside disaccharide, variations could involve altering the sugar types, changing the linkage from (1→2) to another position, or modifying the anomeric α configuration to β. However, specific research on how such variations in the glycone of this compound affect its activity was not found.

Stereochemical Effects on Glycoside Biological Activity

Stereochemistry, including the configuration of chiral centers within both the glycone and aglycone, as well as the anomeric configuration of the glycosidic bond (α or β), can profoundly influence the three-dimensional structure of a glycoside and its interactions with biological macromolecules like enzymes and receptors uoanbar.edu.iq. Diastereoisomers and anomers of glycosides can exhibit significantly different biological activities due to variations in their shape, polarity, and hydrogen bonding capabilities. For this compound, the glycosidic linkages have specific α configurations nih.govchemfaces.com. Studies on stereochemical effects would involve synthesizing or isolating stereoisomers of this compound and comparing their activities. However, specific research on the stereochemical effects on the biological activity of this compound was not found.

Validation and Applicability Domain of QSAR Models

QSAR models, when developed, require rigorous validation to ensure their reliability and predictability nih.govresearchgate.net. Validation typically involves assessing the model's performance using statistical metrics on a dataset separate from the one used for training (external validation) researchgate.net. The applicability domain (AD) of a QSAR model defines the chemical space for which the model is considered reliable for making predictions. Predicting the activity of compounds outside the model's AD can lead to unreliable results. While the principles of QSAR model validation and defining the AD are well-established for various chemical classes, including glycosides in general uoanbar.edu.iqmetabolomicsworkbench.orgfishersci.ca, specific information regarding the development, validation, or applicability domain of any QSAR models specifically for this compound was not found in the search results.

Ecological and Biotechnological Research Perspectives

Role of Glycoside L-F2 in Plant Defense Mechanisms

Plant glycosides, in general, play crucial roles in plant defense against herbivores, pathogens, and pests. ebsco.comontosight.aientomoljournal.com They can act as phytoanticipins, compounds present in plants before herbivore or pathogen attack, offering defense due to properties like bitter taste or the release of toxic substances upon tissue disruption. entomoljournal.com For instance, cyanogenic glycosides release toxic hydrogen cyanide (HCN) when plant tissues are damaged, deterring predators. entomoljournal.comfrontiersin.orgresearchgate.net

While direct evidence for "this compound" specifically is limited in the provided results, studies on related glycosides, such as certain flavonol glycosides, highlight their involvement in plant responses to environmental stresses. For example, a 7-rhamnosylated type of flavonol glycoside, referred to as F2-type, was found to be crucial for lateral root formation in Camellia sinensis (tea plant) under aluminum stress. researchgate.net Aluminum treatment enhanced the accumulation of these F2-type flavonol glycosides and upregulated genes involved in their biosynthesis, suggesting a role in the plant's adaptation to challenging soil conditions. researchgate.net This indicates that specific glycosides, potentially including compounds like this compound if it belongs to this class, can contribute to plant resilience against abiotic factors, which can be considered a form of defense mechanism.

Furthermore, some glycosides, including certain flavonoid glycosides, have demonstrated antimicrobial properties, contributing to plant defense against bacterial and fungal pathogens. ontosight.aijabonline.in Research on flavonoid glycosides from Glinus oppositifolius showed strong antibacterial activity against several pathogenic bacteria, with higher concentrations leading to complete growth inhibition. jabonline.in This suggests a direct defensive role against microbial threats.

Biosynthesis and Accumulation in Different Plant Tissues and Varieties

The biosynthesis of plant glycosides is a complex process typically involving the attachment of sugar moieties to an aglycone precursor, primarily catalyzed by UDP-sugar dependent glycosyltransferases (UGTs). biorxiv.orgresearchgate.net These enzymes exhibit selectivity towards both the sugar type and the position of attachment on the aglycone, contributing to the structural diversity of glycosides. biorxiv.org

Studies on various glycosides, such as cyanogenic glycosides and flavonol glycosides, demonstrate that their accumulation can vary significantly between different plant species, varieties, and even within different tissues of the same plant. entomoljournal.combiorxiv.orgmdpi.comacs.org For instance, cyanogenic glycosides are present in over 2500 plant species, including major food crops like cassava and sorghum, and their presence offers defense against insects. entomoljournal.com

Flavonol glycoside profiles can be highly organ-specific. Research on Solanaceae revealed that while two flavonol rutinosides, quercetin (B1663063) 3-O-rhamnosyl(1→6)glucoside (rutin) and kaempferol (B1673270) 3-O-rhamnosyl(1→6)glucoside, were predominantly accumulated in most organs, pollen exhibited a unique flavonol accumulation pattern with the exclusive presence of different glycosides. biorxiv.org This organ-specific accumulation is driven by finely tuned transcriptional regulation and the sugar selectivity of glycosyltransferases. biorxiv.org

Tissue-specific accumulation has also been observed for phenylethanoid glycosides in Plantago and Forsythia species. mdpi.com For example, plantamajoside (B1678514) accumulation varied in different organs and in vitro cultures of Plantago lanceolata and P. media, with the highest amounts detected in root cultures and roots. mdpi.com Similarly, acteoside, another phenylethanoid glycoside, showed different accumulation levels in various organs of Sesamum indicum, with particularly high amounts found in leaves. acs.org The distribution of acteoside and its isomer isoacteoside (B1238533) also differed within stem and root tissues, being present in the epidermis but not the stele. acs.org

While specific data on the biosynthesis and accumulation of "this compound" is not available in the provided results, the general principles observed for other plant glycosides suggest that its synthesis would involve specific enzymatic pathways and its distribution and concentration would likely vary depending on the plant species, variety, developmental stage, and environmental conditions.

Table 1: Examples of Glycoside Accumulation in Different Plant Tissues/Species

| Glycoside Type | Plant Species/Genus | Key Accumulation Sites/Notes | Source |

| F2-type Flavonol Glycosides | Camellia sinensis | Roots (enhanced under aluminum stress) | researchgate.net |

| Cyanogenic Glycosides | Cassava, Sorghum, Bamboo | Present in various tissues, offering defense | entomoljournal.com |

| Flavonol Glycosides | Solanaceae | Organ-specific profiles (e.g., unique in pollen) | biorxiv.org |

| Phenylethanoid Glycosides | Plantago, Forsythia | Roots, leaves, fruits (varies by species and tissue) | mdpi.com |

| Acteoside | Sesamum indicum | High in leaves, present in flower petals and immature seeds | acs.org |

Potential for Metabolic Engineering of this compound Production in Plants or Microorganisms

Metabolic engineering offers promising avenues for the sustainable production of valuable plant glycosides, including potentially "this compound". This involves manipulating the biosynthetic pathways in plants or introducing the relevant genes into microorganisms to produce these compounds. researchgate.netrsc.orgnih.govd-nb.infomdpi.comrsc.org

Reconstructing plant biosynthetic pathways in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae has been explored for producing various flavonoid glycosides. researchgate.netd-nb.infomdpi.com These microbial systems can serve as whole-cell catalysts, overcoming some of the limitations associated with extracting these compounds directly from plants, such as low yields and complex purification processes. researchgate.netd-nb.info For example, a flavone (B191248) C-glycoside pathway was successfully reconstructed in yeast by introducing genes from Oryza sativa. researchgate.net Engineered E. coli strains have also been developed for the production of specific flavonoid glycosides like isoorientin (B1672268) and orientin. researchgate.net

Metabolic engineering strategies in microorganisms often involve introducing genes encoding key enzymes in the glycoside biosynthetic pathway, such as cytochrome P450 enzymes and UGTs. researchgate.netresearchgate.netd-nb.info Optimization of these pathways, including balancing metabolic flux and ensuring efficient enzyme expression and targeting, is crucial for improving product yield. mdpi.com

While metabolic engineering of plants is considered to be still in its earlier stages and can be controversial, in vitro plant cell cultures or engineered plants can also be used to enhance the production of plant natural products. d-nb.inforsc.org However, microbial cell factories are increasingly favored due to advantages like shorter production cycles, lower waste generation, and scalability. mdpi.com

The potential for metabolic engineering of "this compound" production would depend on the identification and characterization of the specific genes and enzymes involved in its biosynthesis in the native plant source. Once these are known, strategies similar to those applied for other glycosides could be employed to engineer either the plant itself or microbial hosts for enhanced or sustainable production.

Sustainable Production and Bioprocessing Strategies for this compound

Sustainable production of plant glycosides like "this compound" is a key focus in biotechnology, aiming to provide environmentally friendly and economically viable alternatives to traditional extraction methods. Bioprocessing strategies, particularly those utilizing microbial fermentation and enzymatic transformations, are central to this effort. rsc.orgresearchgate.netresearchgate.netmdpi.comuniroma1.it

Microbial fermentation, using engineered or naturally producing microorganisms, offers a controlled and scalable environment for glycoside production. mdpi.comresearchgate.net Utilizing renewable resources and waste materials as feedstocks for fermentation can further enhance sustainability. researchgate.netmdpi.com For instance, leftover food has been explored as a sustainable source for the production of compounds like astaxanthin (B1665798) through fermentation. mdpi.com